molecular formula C20H13N3O4S2 B2492637 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-44-0

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2492637
CAS RN: 477548-44-0
M. Wt: 423.46
InChI Key: SDNUZNFDYBCFQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes that can include cyclization reactions, condensation with thioglycolic acid, and reactions with substituted aromatic aldehydes. For example, novel antimicrobial agents were synthesized through a series of reactions starting from specific thiazolidin and benzothiazole derivatives, showcasing the complexity and versatility of synthetic approaches in this chemical class (Incerti et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using advanced spectroscopic techniques. X-ray crystallography, NMR, and mass spectrometry are common methods for elucidating the structural aspects, providing insights into the arrangement of atoms and the configuration of the molecule. These studies are essential for understanding the compound's reactivity and interactions with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide derivatives can include isomerization and reactions with various nucleophiles. These reactions are significant for modifying the compound to enhance its biological activity or to study its mechanism of action. The ability to undergo specific chemical transformations is closely related to the compound's chemical properties, such as reactivity and stability (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in different domains. These properties are determined by the compound's molecular structure and can significantly influence its handling, formulation, and storage conditions. Analyzing the physical properties requires precise measurement techniques and contributes to the comprehensive characterization of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions and its potential as a building block in synthesis or as an active agent in applications like antimicrobial activity. Studies focusing on these aspects often explore the relationship between structure and activity, guiding the development of more effective and selective derivatives (Incerti et al., 2017).

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibit significant antitumor effects. Ostapiuk et al. (2017) synthesized a series of similar compounds and found that two of these derivatives demonstrated a high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Anticancer Evaluation

Another study by Ravinaik et al. (2021) designed and synthesized similar compounds, evaluating their anticancer activity against various cancer cell lines. Most of the tested compounds showed moderate to excellent anticancer activity, some even surpassing the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Agents

Incerti et al. (2017) synthesized and evaluated the antimicrobial activity of similar compounds against bacterial and fungal species. Their study revealed potent antimicrobial effects, with some compounds showing high efficacy (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S2/c1-11(24)18-17(12-5-3-2-4-6-12)21-20(29-18)22-19(25)16-10-13-9-14(23(26)27)7-8-15(13)28-16/h2-10H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNUZNFDYBCFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

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